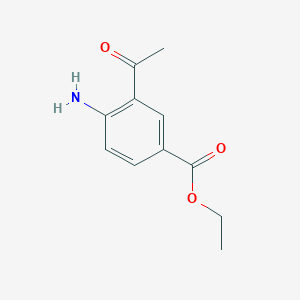

Ethyl 3-acetyl-4-aminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-acetyl-4-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is structurally characterized by an ethyl ester group attached to the benzoic acid core, with an acetyl group at the third position and an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-4-aminobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves acetylation of the amino group using acetic anhydride in the presence of a base like pyridine to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow reactors. This method enhances the efficiency and scalability of the process by allowing precise control over reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetyl-4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Ethyl 3-carboxy-4-aminobenzoate.

Reduction: Ethyl 3-aminobenzoate.

Substitution: this compound.

Scientific Research Applications

Ethyl 3-acetyl-4-aminobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino group can also participate in electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 3-acetyl-4-aminobenzoate can be compared with other aminobenzoates such as:

Ethyl 4-aminobenzoate (Benzocaine): Used as a local anesthetic.

Ethyl 3-nitro-4-aminobenzoate: An intermediate in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to the presence of both an acetyl and an amino group on the benzoic acid core, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-acetyl-4-aminobenzoate, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the introduction of the acetyl group at the 3-position while maintaining the integrity of the amino group at the 4-position.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it displays activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, comparable to standard antimicrobial agents.

| Microbial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 16 |

| Escherichia coli | 64 | Gentamicin | 32 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The compound has also demonstrated antioxidant properties in vitro. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that this compound may protect cells from oxidative damage .

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound against various cancer cell lines, including breast and liver carcinoma cells. The compound exhibited cytotoxic effects with IC50 values indicating significant cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver carcinoma) | 15 |

| MCF-7 (breast carcinoma) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of multidrug-resistant Staphylococcus aureus. The results showed a notable reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study: Antioxidant Activity

Another study evaluated the antioxidant effects of this compound using a rat model subjected to oxidative stress. The administration of the compound resulted in a significant decrease in malondialdehyde levels and an increase in glutathione levels, suggesting its protective role against oxidative damage .

Properties

IUPAC Name |

ethyl 3-acetyl-4-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-10(12)9(6-8)7(2)13/h4-6H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFGDCAXVMSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.